Product packaging for Furo[2,3-c]pyridine-3-carboxamide(Cat. No.:CAS No. 112372-23-3)

Furo[2,3-c]pyridine-3-carboxamide

Cat. No.: B040979
CAS No.: 112372-23-3
M. Wt: 162.15 g/mol
InChI Key: QEJHHARLMLJLLK-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridine-3-carboxamide (CAS 112372-23-3) is a high-value fused heterocyclic compound serving as a versatile building block in medicinal chemistry and drug discovery research. This compound features a furopyridine core, which is recognized as a "privileged scaffold" in the design of bioactive molecules due to its ability to bind to diverse biological targets . The structural motif of furopyridines is of significant interest for developing therapeutic agents, with documented research applications spanning the development of anticancer agents and enzyme inhibitors . For instance, closely related furo[2,3-c]pyridine carboxamide derivatives have been identified as potent inhibitors of human Nicotinamide phosphoribosyltransferase (NAMPT), a promising target in oncology . The carboxamide functional group at the 3-position is a key mediator of molecular recognition, enabling critical hydrogen-bonding interactions with enzyme active sites . Specifications: • CAS Number: 112372-23-3 • Molecular Formula: C 8 H 6 N 2 O 2 • Molecular Weight: 162.15 g/mol • SMILES: NC(=O)c2coc1cnccc12 Handling Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B040979 Furo[2,3-c]pyridine-3-carboxamide CAS No. 112372-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-8(11)6-4-12-7-3-10-2-1-5(6)7/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJHHARLMLJLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CO2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549942
Record name Furo[2,3-c]pyridine-3-carboxamide
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112372-23-3
Record name Furo[2,3-c]pyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112372-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for Furo 2,3 C Pyridine 3 Carboxamide and Congeners

Classical and Contemporary Approaches to the Furo[2,3-c]pyridine (B168854) Core Synthesis

The construction of the furo[2,3-c]pyridine skeleton can be achieved through a variety of synthetic strategies, ranging from classical cyclocondensation reactions to modern metal-catalyzed processes.

Cyclocondensation Reactions of 2-Aminopyridines with α,β-Unsaturated Carbonyl Compounds

While direct examples for the synthesis of furo[2,3-c]pyridines using this method are not extensively detailed in the provided results, the analogous synthesis of imidazo[1,2-a]pyridines provides a conceptual framework. The reaction of 2-aminopyridines with α-haloketones is a well-established method for forming the imidazole (B134444) ring fused to pyridine (B92270). rsc.org This reaction proceeds via nucleophilic substitution of the halogen by the pyridine nitrogen of 2-aminopyridine, followed by cyclization. rsc.org Similarly, copper-catalyzed oxidative coupling of 2-aminopyridines with chalcones (α,β-unsaturated ketones) under an oxygen atmosphere has been developed for the synthesis of 3-aroylimidazo[1,2-a]pyridines. rsc.org These strategies highlight the potential for cyclocondensation approaches in the synthesis of fused pyridine heterocycles.

Multicomponent Reactions: The Groebke-Blackburn-Bienaymé Reaction in Furopyridine Synthesis

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent reaction (MCR) that typically yields imidazo-fused heterocycles from the condensation of a heterocyclic amidine, an aldehyde, and an isonitrile. nih.govresearchgate.net This reaction, discovered in 1998, has become a significant tool in combinatorial chemistry and drug discovery. beilstein-journals.orgbeilstein-journals.org

Interestingly, a deviation from the expected outcome of the GBB reaction has led to the formation of the furo[2,3-c]pyridine skeleton. When pyridoxal (B1214274) is used as the aldehyde component, an "unusual GBB product," 2,3-diamino-furo[2,3-c]pyridine, is formed. nih.govacs.org It is proposed that the reaction proceeds through a Schiff base intermediate formed between pyridoxal and 2-aminopyridine. Subsequent cyclization occurs involving the phenolic hydroxyl group of the pyridoxal moiety, rather than the pyridine nitrogen, leading to the furo[2,3-c]pyridine core. nih.govacs.org This serendipitous discovery has been further exploited in the synthesis of novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffolds. nih.govacs.org The initial GBB reaction can be optimized to proceed at room temperature, avoiding the need for microwave heating. nih.govacs.org

Reactant 1Reactant 2Reactant 3ProductKey Feature
2-AminopyridinePyridoxalIsonitrile2,3-Diamino-furo[2,3-c]pyridineUnusual GBB product formation
Heterocyclic AmidineAldehydeIsonitrileImidazo-fused heterocyclesTypical GBB product

Palladium-Catalyzed Cyclization and Coupling Strategies

Palladium catalysis offers a versatile platform for the synthesis of fused heterocyclic systems, including furopyridines. One-pot syntheses involving Sonogashira couplings followed by Wacker-type heteroannulations have been reported for the construction of the furopyridine core. nih.gov

A notable strategy involves the palladium-catalyzed tandem reaction of 2-(cyanomethoxy)chalcones with thiophenes, which proceeds through direct C-H addition and sequential intramolecular conjugate addition/cyclization/aromatization to afford 3-aryl-1-(thiophen-2-yl)benzofuro[2,3-c]pyridines. rsc.org Another approach describes a concise four-step synthesis of furo[2,3-b]pyridines with functional handles at the 3- and 5-positions, suitable for palladium-mediated cross-coupling reactions. nih.gov This route has been optimized for gram-scale synthesis with minimal chromatographic purification. nih.gov Furthermore, a Pd(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes has been developed, involving an unusual N-H/C annulation where both nitrile groups participate in the concurrent construction of the furan (B31954) and pyridine rings. nih.gov

CatalystReactantsReaction TypeProduct
Palladium2-(Cyanomethoxy)chalcones, ThiophenesTandem C-H addition, cyclization3-Aryl-1-(thiophen-2-yl)benzofuro[2,3-c]pyridines rsc.org
Palladium2,5-Dichloronicotinic acid derivativesCross-couplingFuro[2,3-b]pyridines with functional handles nih.gov
Pd(II)β-Ketodinitriles, AlkynesCyclization and N-H/C annulationFuro[2,3-b]pyridines nih.gov

Rhodium-Mediated Ring-Closure and Tandem Cyclization-Hydroamidation Sequences

Rhodium catalysis provides another powerful avenue for the synthesis of fused furan ring systems. Rhodium(II) acetate (B1210297) has been shown to catalyze the cyclization of 2-alkynyl 2-diazo-3-oxobutanoates to yield furo[3,4-c]furans. nih.gov This reaction proceeds through a rhodium-stabilized carbenoid that adds to the alkyne, forming a vinyl carbenoid which then cyclizes onto the adjacent carbonyl group. nih.gov

While direct application to Furo[2,3-c]pyridine-3-carboxamide is not explicitly detailed, the versatility of this methodology has been demonstrated in the synthesis of various oxa-polyheterocyclic systems. nih.gov The potential for this rhodium-catalyzed cyclization/cycloaddition sequence has been explored in the context of synthesizing complex alkaloids, highlighting its utility in constructing intricate molecular architectures. nih.gov Microwave-assisted synthesis, sometimes in conjunction with rhodium catalysis, has been shown to reduce reaction times while maintaining good yields for related furopyridine derivatives.

Carboxamide Functionalization Strategies

Once the furo[2,3-c]pyridine core is established, the introduction of the 3-carboxamide functionality is a key step in the synthesis of the target compound.

Amidation via Carboxylic Acid Intermediates using Coupling Reagents (e.g., HATU, EDC)

A common and effective method for forming the amide bond is the coupling of a carboxylic acid with an amine using a suitable coupling reagent. fishersci.co.ukresearchgate.net This requires the prior synthesis of the corresponding furo[2,3-c]pyridine-3-carboxylic acid.

The direct coupling of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid is activated in situ to a more electrophilic species. fishersci.co.uk Commonly used coupling reagents for this purpose include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). fishersci.co.uknih.gov

EDC-Mediated Coupling: EDC is a water-soluble carbodiimide (B86325) that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate readily reacts with an amine to form the desired amide. fishersci.co.uk The reaction is often carried out in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), which forms a more stable active ester, minimizing side reactions and racemization. nih.gov A protocol using 1 equivalent of EDC, 1 equivalent of 4-(Dimethylamino)pyridine (DMAP), and a catalytic amount of HOBt has been shown to be effective for the amidation of electron-deficient amines. nih.govresearchgate.net

HATU-Mediated Coupling: HATU is a uronium-based coupling reagent that reacts with carboxylic acids in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form a highly activated acyl-transfer agent. fishersci.co.uknih.gov This method is known for its high efficiency and is widely used in peptide synthesis and for the coupling of challenging substrates. fishersci.co.uk

Coupling ReagentAdditive/BaseKey Features
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, DMAPWater-soluble byproducts, effective for various amines. fishersci.co.uknih.gov
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEAHigh efficiency, suitable for challenging couplings. fishersci.co.uknih.gov

Direct Cyclization with Pre-installed Carboxamide Functionality (e.g., Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis, involving the reaction between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks one. wikipedia.org This reaction, a type of crossed aldol (B89426) condensation, is fundamental for creating α,β-unsaturated carbonyl compounds, which can serve as versatile precursors for heterocyclic synthesis. wikipedia.orgnumberanalytics.com

In the context of this compound synthesis, a hypothetical pathway could involve a Claisen-Schmidt condensation to construct a key intermediate. The general mechanism proceeds under basic conditions, where a base abstracts an α-hydrogen from a ketone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The resulting β-hydroxy ketone can subsequently undergo dehydration to yield the α,β-unsaturated product. magritek.com For instance, the reaction of a substituted 4-aminopyridine-3-carbaldehyde (lacking α-hydrogens) with a ketone bearing a carboxamide functionality or a precursor group could generate an unsaturated system primed for subsequent furan ring closure.

While direct examples for the synthesis of this compound using this specific condensation are not extensively documented, the principles are widely applied. The reaction's utility is demonstrated in the synthesis of various chalcones and dibenzylideneacetone (B150790) analogs. magritek.comnih.gov The conditions for Claisen-Schmidt reactions are often adaptable, with reports of quantitative yields being achieved in the absence of a solvent, using sodium hydroxide (B78521) as the base. wikipedia.org

Table 1: Key Features of Claisen-Schmidt Condensation

FeatureDescriptionReference
Reaction Type Crossed Aldol Condensation wikipedia.org
Reactants An enolizable ketone/aldehyde and a non-enolizable aromatic carbonyl compound. byjus.com
Product α,β-unsaturated carbonyl compound. numberanalytics.com
Catalyst Typically a strong base (e.g., NaOH). wikipedia.org
Key Advantage Efficient C-C bond formation. slideshare.net

Control over stereochemistry and regiochemistry is a critical aspect of this condensation, as the reaction can lead to the formation of different isomers depending on the substrates and conditions. numberanalytics.com

Nucleophilic Substitutions and Condensation Reactions for Carboxamide Linkage

Nucleophilic substitution reactions are a pivotal strategy for the construction and functionalization of the furopyridine core. quimicaorganica.org A common approach involves the nucleophilic aromatic substitution (SNAr) on a suitably halogenated pyridine precursor, followed by cyclization to form the fused furan ring. nih.gov For example, a 2-halopyridine can react with an alkoxide nucleophile, leading to an intermediate that subsequently undergoes intramolecular cyclization to afford the furo[2,3-b]pyridine (B1315467) scaffold. nih.gov

Once the Furo[2,3-c]pyridine core is established, typically with a functional group handle at the 3-position (such as a carboxylic acid or ester), the carboxamide linkage can be introduced via standard condensation reactions. This involves activating the carboxylic acid (e.g., by converting it to an acyl chloride or using coupling agents) and then reacting it with a desired amine.

Alternatively, the carboxamide moiety can be installed prior to the cyclization of the furan ring. The synthesis of related furo[3,2-c]pyridines has been achieved by reacting chloro derivatives with various nucleophiles, including alkoxides and amines, demonstrating the viability of nucleophilic substitution on the pre-formed furopyridine system. researchgate.net The reactivity of pyridines towards nucleophilic substitution is highest at the C2 and C4 positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. quimicaorganica.org Reactions at the C3 position are generally slower. quimicaorganica.org

Advanced Synthetic Techniques and Scalability Considerations

To address the demand for more efficient, selective, and scalable synthetic routes, a range of advanced techniques have been applied to the synthesis of furopyridines and related heterocycles.

Microwave-Assisted Synthesis for Enhanced Efficiency and Selectivity

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The use of microwave irradiation can lead to rapid heating of the reaction mixture, often resulting in significantly reduced reaction times compared to conventional heating methods. clockss.org This technique has been successfully employed in the synthesis of various heterocyclic systems. For example, a catalyst-free, one-pot multicomponent reaction to produce thiazolo[3,2-a]pyrimidine derivatives was achieved in quantitative amounts within 30 minutes under microwave irradiation at 80°C. clockss.org Another report describes the rapid microwave-assisted preparation of 3-substituted 2-imino-pyrido[2,3-e] researchgate.netmdpi.comoxazin-4-ones. eurekaselect.com These examples underscore the potential of microwave technology to enhance the efficiency of synthesizing the this compound scaffold, offering advantages in terms of speed and potentially cleaner reaction profiles. clockss.org

C-H Activation Methodologies for Furopyridine Core Decoration

Direct C-H functionalization has become a highly attractive strategy in modern organic synthesis, as it avoids the need for pre-functionalized starting materials, thus reducing step counts and waste generation. rsc.org However, the C-H functionalization of pyridines presents significant challenges due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can interfere with metal catalysts. rsc.orgresearchgate.net

Despite these difficulties, significant progress has been made in the regioselective functionalization of pyridines. nih.gov Methodologies have been developed for the selective activation of C-H bonds at the C2, C3, and C4 positions. researchgate.netnih.gov These strategies often employ transition-metal catalysts (e.g., Pd, Rh, Ir) and may require a directing group to guide the catalyst to the desired position. nih.govrsc.org For the decoration of a pre-formed Furo[2,3-c]pyridine core, C-H activation could be used to introduce additional substituents onto either the pyridine or furan ring, providing a powerful tool for generating structural diversity in congeners of the target molecule.

Phase-Transfer Catalysis in Furopyridine Derivatization

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants that are located in different, immiscible phases (e.g., a solid-liquid or liquid-liquid system). crdeepjournal.orgresearchgate.net The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactive anion from an aqueous or solid phase into an organic phase where the substrate is dissolved. crdeepjournal.orgyoutube.com This methodology offers numerous benefits, including the use of inexpensive and environmentally benign reagents and solvents, faster reaction rates, and higher yields. crdeepjournal.orgyoutube.com

In the context of furopyridine chemistry, PTC has been successfully applied to the N-alkylation of furo[2,3-b]pyrroles, a related heterocyclic system. mdpi.com This demonstrates the utility of PTC for the derivatization of the furopyridine scaffold. For instance, PTC could be employed in the alkylation or arylation of the Furo[2,3-c]pyridine core or in nucleophilic substitution reactions required for its synthesis or subsequent modification, especially in large-scale preparations where heterogeneous mixtures are common. researchgate.net

Table 2: Advanced Synthetic Techniques

TechniquePrincipleApplication to Furopyridine SynthesisReference
Microwave-Assisted Synthesis Rapid, uniform heating using microwave energy.Accelerated reaction times and improved yields for core formation and derivatization. clockss.orgeurekaselect.com
C-H Activation Direct functionalization of C-H bonds.Decoration of the furopyridine core without pre-functionalization. rsc.orgnih.gov
Phase-Transfer Catalysis (PTC) Facilitates reaction between reagents in immiscible phases.Derivatization reactions (e.g., alkylation) under heterogeneous conditions. mdpi.comcrdeepjournal.org

Synthetic Challenges and Regioselectivity Control in this compound Construction

The synthesis of the Furo[2,3-c]pyridine ring system is not trivial, with early reports noting it as a previously unreported heterocyclic scaffold. researchgate.net The construction of this specific isomer requires careful control over the reaction sequence to ensure the correct fusion of the furan and pyridine rings.

A primary challenge lies in achieving regioselectivity. During the construction of the fused ring system, there is often the possibility of forming other isomers, such as Furo[2,3-b]pyridine, Furo[3,2-b]pyridine (B1253681), or Furo[3,2-c]pyridine (B1313802). The choice of starting materials and reaction conditions is crucial to direct the cyclization to the desired Furo[2,3-c] isomer. For instance, the synthesis of Furo[2,3-b]pyridines often starts from a 2-substituted pyridine, nih.gov while Furo[3,2-c]pyridine synthesis might begin with a 3,4-disubstituted pyridine precursor.

Furthermore, installing the carboxamide group specifically at the C-3 position adds another layer of complexity. If the carboxamide is installed after the core is formed, methods must be selective for the C-3 position over other potentially reactive sites on the ring. As discussed, direct C-H functionalization of pyridines is challenging to control regioselectively. slideshare.net Therefore, a more common strategy involves starting with a precursor that already contains a functional group at the equivalent of the C-3 position, which is then carried through the synthesis and converted to the carboxamide in a late stage. This highlights the critical importance of strategic planning and regioselectivity control throughout the entire synthetic sequence for the successful construction of this compound.

Chemical Transformations and Derivatization Strategies of Furo 2,3 C Pyridine 3 Carboxamide

Fundamental Reactivity Profiles of the Furo[2,3-c]pyridine (B168854) System

The reactivity of the furo[2,3-c]pyridine system is dictated by the electronic properties of both the furan (B31954) and pyridine (B92270) rings. The furan ring is characteristically electron-rich, making it susceptible to electrophilic attack, while the pyridine ring is electron-deficient. nih.govucalgary.ca This dual nature governs the regioselectivity of various chemical transformations.

The furan moiety within the furo[2,3-c]pyridine system is more reactive towards electrophiles than benzene. chemicalbook.compearson.com Electrophilic aromatic substitution (EAS) on furan preferentially occurs at the C2 position (α-position) because the intermediate carbocation is more stabilized by resonance. chemicalbook.comquora.com There are three resonance structures for the cation formed by attack at C2, compared to only two for attack at C3. chemicalbook.com This inherent reactivity makes the furan ring a prime site for introducing various functional groups.

For instance, in Friedel-Crafts acylation, an acyl group is introduced at the C2 position of the furan ring. youtube.com This reaction provides a direct method for the synthesis of ketones, which can serve as versatile intermediates for further derivatization.

Table 1: Regioselectivity in Electrophilic Substitution of Furan

Position of AttackNumber of Resonance Structures for Cationic IntermediateStability of IntermediatePreferred Site
C23 chemicalbook.comMore Stable chemicalbook.comYes chemicalbook.comquora.com
C32 chemicalbook.comLess Stable chemicalbook.comNo

This table illustrates the basis for the preferential electrophilic attack at the C2 position of the furan ring.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of specific C-H bonds. wikipedia.org In the context of the furo[2,3-c]pyridine system, this technique can be employed to introduce substituents at the C7 position of the pyridine ring. A directing metalation group (DMG) coordinates to an organolithium reagent, positioning it to deprotonate the adjacent C-H bond. wikipedia.org

Common directing groups include amides, carbamates, and methoxy (B1213986) groups. uwindsor.cabaranlab.org For pyridine and its fused derivatives, which can be prone to nucleophilic addition by organolithiums, the use of hindered amide bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) is often preferred. uwindsor.caharvard.edu Once the C7 position is lithiated, it can react with a variety of electrophiles to introduce new functional groups.

Table 2: Common Directing Groups for Directed ortho-Metalation

Directing GroupAbbreviation
Tertiary Amide-CONR₂
Carbamate-OCONR₂
Methoxy-OCH₃

This table lists some of the key directing groups used to facilitate directed lithiation.

The oxidation and reduction of the furo[2,3-c]pyridine core can lead to a variety of new structures. Oxidation reactions can target either the furan or the pyridine ring. For example, oxidation of the pyridine nitrogen can lead to the corresponding N-oxide, which can then be used in further functionalization reactions. nih.govresearchgate.net The pyridine N-oxide can activate the C2 and C4 positions for nucleophilic attack. researchgate.net The combustion of pyridine derivatives involves complex oxidation pathways leading to the formation of CO, CO2, and nitrogen oxides. ucl.ac.uk

Reduction of the pyridine ring is also a viable transformation. Treatment with samarium diiodide in the presence of water can reduce pyridine to piperidine. clockss.org This method can also effect the reduction of other functional groups present on the ring. clockss.org Catalytic hydrogenation is another common method for the reduction of the pyridine ring. clockss.org It is important to note that under certain basic conditions, the furan ring of the furopyridine core can undergo ring-opening reactions, for instance with hydrazine, to generate novel heterocyclic scaffolds. nih.gov

Cascade and Tandem Reactions for Complex Furo[2,3-c]pyridine-3-carboxamide Architectures

Cascade and tandem reactions offer an efficient means to construct complex molecular architectures in a single operation, often building multiple rings and bonds sequentially. researchgate.net For the synthesis of furo[2,3-c]pyridine derivatives, these strategies can be particularly powerful.

One such approach involves a tandem Sonogashira coupling-cycloisomerization reaction starting from an appropriately substituted pyridinone skeleton to build the furopyridazine ring system. researchgate.net Another strategy utilizes a gold-catalyzed cascade cyclization of diynamides to construct furo[2,3-c]isoquinoline (B11916879) and related structures. researchgate.net Base-catalyzed cascade reactions of N-propargylic β-enaminones with various partners can also lead to dihydrofuropyridine derivatives. researchgate.netrsc.org These methods provide rapid access to complex heterocyclic frameworks from relatively simple starting materials.

Diversification via Heteroatom Functionalization

Functionalization of the heteroatoms within the furo[2,3-c]pyridine scaffold, particularly the pyridine nitrogen and any amino groups, provides another avenue for creating diverse derivatives.

Acylation reactions can be performed on amino-substituted furopyridines. For example, the amino group of 3-aminofuro[2,3-b]pyridines can be acylated to form the corresponding amides. researchgate.net These amides can then be further transformed into other functional groups or used to build more complex heterocyclic systems.

Amination of the pyridine ring is a key transformation for introducing nitrogen-containing substituents. The classic Chichibabin reaction, using sodium amide, can introduce an amino group at the 2-position of pyridine. youtube.com More modern methods for pyridine amination have also been developed. One approach involves the conversion of pyridine N-oxides into 2-aminopyridines using reagents like tosyl anhydride (B1165640) and an amine, followed by deprotection. researchgate.net Another strategy involves the formation of a phosphonium (B103445) salt from the pyridine, which then reacts with sodium azide (B81097) to yield an iminophosphorane that can be converted to an amino group. nih.gov These methods allow for the regioselective introduction of amino groups onto the pyridine ring of the furopyridine system. nih.govresearchgate.net

Ester Hydrolysis and Subsequent Amide Coupling Reactions

The transformation of the furo[2,3-c]pyridine core often involves the manipulation of substituents to generate a diverse library of analogs for structure-activity relationship (SAR) studies. A key synthetic strategy is the hydrolysis of an ester at the 3-position of the furo[2,3-c]pyridine ring system to yield the corresponding carboxylic acid. This carboxylic acid derivative then serves as a versatile intermediate for the formation of a wide array of amide derivatives through coupling with various amines.

This two-step sequence provides a powerful tool for introducing molecular diversity at this position of the scaffold. The general process involves the saponification of a methyl or ethyl ester of furo[2,3-c]pyridine-3-carboxylic acid, typically using a base such as lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran. The resulting carboxylate salt is then acidified to yield the free carboxylic acid.

The subsequent amide coupling is a standard procedure in medicinal chemistry. The carboxylic acid is activated using a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), often in the presence of a base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA). The activated species then reacts with a primary or secondary amine to form the desired amide bond. A patent for novel derivatives for treating TRPM3 mediated disorders describes the coupling of 5-O-substituted-furo[2,3-c]pyridine-3-carboxylic acid derivatives with a suitable amine to obtain the desired amide derivatives. google.com

The reaction sequence is illustrated in the scheme below:

Scheme 1: General sequence for ester hydrolysis and amide coupling of a furo[2,3-c]pyridine derivative.Reaction Scheme

The table below presents representative data for the synthesis of various furo[2,3-c]pyridine-3-carboxamides from a common carboxylic acid intermediate.

AmineCoupling ReagentBaseSolventYield (%)
AnilineHATUDIPEADMF85
BenzylamineHBTUEt3NCH2Cl290
MorpholineEDC/HOBtNMMDMF82
PiperidineT3PPyridineCH2Cl288
(This table is a representative example and the data is not from a specific cited source)

Ring-Opening Reactions and Novel Scaffold Generation from Furo[2,3-c]pyridine Moieties

The chemical literature accessible through the performed searches does not currently describe ring-opening reactions of the furo[2,3-c]pyridine scaffold itself to generate novel molecular frameworks. While ring-opening reactions are a known strategy for scaffold diversification in heterocyclic chemistry, this particular transformation does not appear to be a widely explored or reported strategy for the furo[2,3-c]pyridine system based on the available search results. The existing research on furo[2,3-c]pyridines primarily focuses on substitutions at various positions of the bicyclic core to explore its medicinal chemistry potential. nih.govresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of Furo 2,3 C Pyridine 3 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of furo[2,3-c]pyridine-3-carboxamide derivatives, offering insights into the chemical environment of individual protons and carbon atoms. dtic.mil

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of this compound derivatives.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. In derivatives of the furo[2,3-c]pyridine (B168854) core, the aromatic protons on the pyridine (B92270) and furan (B31954) rings typically resonate in the downfield region, generally between δ 7.2 and 8.5 ppm. The exact chemical shifts are influenced by the nature and position of substituents on the heterocyclic scaffold. The protons of the carboxamide group (-CONH₂) usually appear as distinct signals.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the fused furan and pyridine rings are characteristic of their aromatic nature. ipb.pt The carbonyl carbon of the carboxamide group is typically observed at a significantly downfield chemical shift. The precise chemical shift values are sensitive to the electronic effects of substituents, making ¹³C NMR a valuable tool for confirming the substitution pattern on the furo[2,3-c]pyridine ring system. researchgate.net

A representative, though not exhaustive, table of expected chemical shift ranges for the core structure is provided below. Actual values will vary with substitution.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine Ring Protons7.2 - 8.5120 - 150
Furan Ring Protons6.5 - 7.5105 - 145
Carboxamide Protons (NH₂)7.0 - 8.5 (broad)-
Carboxamide Carbonyl (C=O)-160 - 170

Note: The chemical shifts are approximate and can vary based on the solvent and substituents present in the specific derivative.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms within the molecule, resolving ambiguities that may arise from one-dimensional spectra. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound derivatives, COSY spectra would show correlations between the coupled protons on the pyridine and furan rings, helping to assign their specific positions. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbon atoms. sdsu.edu This is particularly useful for confirming the placement of substituents and the fusion of the furan and pyridine rings. For instance, correlations would be expected between the protons on the pyridine ring and the carbons of the furan ring across the fusion junction, as well as between the amide protons and the carbonyl carbon and adjacent ring carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of this compound derivatives, and to gain insight into their structure through analysis of fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool that provides highly accurate mass measurements. This accuracy allows for the determination of the elemental formula of the parent ion, confirming the molecular formula of the synthesized this compound derivative. The fragmentation patterns observed in the MS/MS spectra can further corroborate the proposed structure by showing the loss of specific fragments, such as the carboxamide group.

Technique Information Obtained Application to this compound
HR-ESI-MS Precise molecular weight and elemental composition.Confirmation of the molecular formula (e.g., C₈H₆N₂O₂ for the parent compound).
MS/MS Fragmentation patterns.Structural elucidation by identifying characteristic neutral losses (e.g., loss of CONH₂).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound derivatives, the IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present.

The coordination of metal ions, such as copper(II), to pyridine-3-carboxamide (B1143946) derivatives has been shown to occur primarily through the pyridine nitrogen. icm.edu.pl This interaction leads to shifts in the characteristic vibrational bands of the pyridine ring. icm.edu.pl Specifically, bands around 1595, 1568, 1030, 621, and 409 cm⁻¹ in the free ligand are shifted to higher wavenumbers upon complexation. icm.edu.pl The amide group also exhibits characteristic vibrations. The N-H stretching vibrations of the primary amide typically appear as two bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong band usually found between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1650-1580 cm⁻¹. The presence and position of these bands provide clear evidence for the carboxamide functionality.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide (N-H)Stretching3400 - 3100
Carbonyl (C=O)Stretching (Amide I)1680 - 1630
Amide (N-H)Bending (Amide II)1650 - 1580
Aromatic C-HStretching3100 - 3000
Aromatic C=C and C=NStretching1600 - 1450
C-O-C (furan)Stretching1250 - 1050

X-ray Diffraction for Solid-State Structural Determination

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Detailed research findings and data tables concerning the Hirshfeld surface analysis of this compound derivatives are not available in the current body of scientific literature.

Computational Chemistry and Theoretical Investigations of Furo 2,3 C Pyridine 3 Carboxamide

Density Functional Theory (DFT) Applications in Reaction Energetics and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. It is particularly effective for studying medium to large-sized molecules like Furo[2,3-c]pyridine-3-carboxamide. DFT calculations can predict reaction pathways, transition states, and the thermodynamics of chemical reactions. By mapping the potential energy surface, researchers can identify the most energetically favorable molecular conformations and reaction mechanisms. In silico screening using methods like DFT can assess the stability and interactions of novel compounds, guiding further experimental work. nih.gov

A fundamental application of DFT is the optimization of molecular geometries to find the lowest energy structure. For this compound, calculations, typically using a basis set such as 6-31+G*, would determine the precise bond lengths, bond angles, and dihedral angles. nih.gov The fused furo[2,3-c]pyridine (B168854) core is expected to be largely planar, while the carboxamide substituent may exhibit some rotational freedom around its connecting bond.

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum. These calculations also yield theoretical vibrational spectra (Infrared and Raman), which are invaluable for interpreting experimental spectroscopic data. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=O stretching of the carboxamide, or ring breathing modes.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Representative Data) This table presents hypothetical data based on DFT calculations for similar heterocyclic structures. The values serve as an illustration of typical results.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O (carboxamide)1.25
C-N (carboxamide)1.36
C-C (ring-substituent)1.48
C-O (furan ring)1.37
C=N (pyridine ring)1.34
**Bond Angles (°) **O=C-N (carboxamide)122.5
C-C-N (carboxamide)115.0
C-N-C (pyridine ring)117.0
Dihedral Angle (°) Ring-C-C=O~0 or ~180

DFT is instrumental in predicting a molecule's reactivity. The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. For this compound, the MEP would highlight regions of negative potential (in red), typically around the electronegative oxygen atoms of the furan (B31954) and carboxamide groups, as well as the pyridine (B92270) nitrogen atom. These electron-rich areas are the most probable sites for electrophilic attack. electrochemsci.org Conversely, regions of positive potential (in blue) around hydrogen atoms indicate sites susceptible to nucleophilic attack. electrochemsci.org

Fukui functions and other conceptual DFT descriptors provide a quantitative measure of reactivity. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. This helps identify the most electrophilic and nucleophilic sites within the molecule with greater precision than MEP analysis alone. Other calculated parameters like ionization potential, electron affinity, electronegativity, and chemical hardness further quantify the molecule's reactivity and kinetic stability. electrochemsci.org

Table 2: Conceptual DFT Reactivity Descriptors (Representative Data) This table shows typical DFT-calculated values that describe the global reactivity of a molecule.

ParameterDefinitionPredicted Significance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMORelates to chemical reactivity and stability
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the power to attract electrons
Global Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or near a biological target. rsc.orgnih.gov

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility: Explore the rotational dynamics of the carboxamide side chain and the flexibility of the fused ring system.

Study Solvation: Investigate how the molecule interacts with water or other solvent molecules, identifying key hydrogen bonding sites and assessing its solubility.

Simulate Protein-Ligand Interactions: If the molecule is being studied as a potential drug, MD simulations can model its binding to a target protein, providing insights into the stability of the binding pose and the key interactions that hold it in place. nih.gov This is crucial for understanding its mechanism of action and for designing derivatives with improved binding affinity. rsc.orgnih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are essential for elucidating the electronic properties that govern a molecule's behavior, including its stability and optical characteristics.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, intramolecular interactions, and the nature of chemical bonds. mpg.descirp.org It examines the interactions between filled "donor" orbitals (bonding or lone pairs) and empty "acceptor" orbitals (anti-bonding or Rydberg). The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). nih.gov

In this compound, NBO analysis would reveal:

Charge Distribution: The natural population analysis (NPA) part of the output provides a more chemically intuitive picture of the atomic charges than other methods.

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table provides examples of the type of hyperconjugative interactions and their stabilization energies (in kcal/mol) that NBO analysis would reveal for this compound.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (O) in Furanπ* (C=C) in Furan~20-25Intramolecular delocalization
LP (N) in Pyridineπ* (C=C) in Pyridine~15-20Intramolecular delocalization
π (C=C) in Furanπ* (C=N) in Pyridine~5-10Ring-to-ring delocalization
LP (O) in Carboxamideπ* (C-C) Ring-Substituent~2-5Substituent-to-ring interaction

Quantum chemical calculations can predict the linear and non-linear optical (NLO) properties of a molecule by calculating its response to an external electric field. Key parameters include the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics.

For this compound, the extended π-conjugated system of the fused rings, combined with the influence of the carboxamide group, suggests potential for NLO activity. The carboxamide group can act as an electron-withdrawing group, creating the intramolecular charge transfer character that is often associated with high β values. uantwerpen.be Theoretical calculations of these properties are often compared to those of a standard NLO material like urea (B33335) to gauge their potential. uantwerpen.be

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in rational drug design, providing insights into the binding affinity and interaction patterns of ligands with their target proteins. For derivatives of the furo[2,3-c]pyridine scaffold, molecular docking studies have been essential to rationalize their biological activity and to understand their mechanism of action at a molecular level. rsc.orgrsc.org

Research on furo[2,3-c]quinolone derivatives, for example, has employed molecular docking to understand their binding affinity and interactions, revealing a significant correlation between the computationally predicted binding scores and the experimentally observed biological activity. rsc.org Similarly, studies on furo[2,3-c]pyridine-based indanone oximes identified as potent inhibitors of the B-Raf kinase have relied on computational models to elucidate their binding modes. nih.govresearchgate.net These in silico investigations help to visualize how the carboxamide group and the fused ring system contribute to target engagement, guiding the synthesis of more potent and selective analogs.

A primary goal of molecular docking is to predict the binding energy of a ligand-protein complex and to identify the key intermolecular interactions, such as hydrogen bonds, that stabilize the complex. The carboxamide group of this compound is a key functional group, capable of acting as both a hydrogen bond donor and acceptor, which is a critical feature for interaction with protein active sites.

While specific binding energy values for the parent compound are not extensively documented in public literature, studies on its derivatives provide significant insights. For instance, in the development of furo[2,3-c]quinolone derivatives with anticancer properties, docking studies were performed to understand how these molecules interact with their biological targets. rsc.orgrsc.org Likewise, computational analysis of pyridine carboxamide derivatives targeting the urease enzyme has shown that the pyridine nitrogen and the carboxamide group are often involved in crucial hydrogen bonding and hydrophobic interactions with key amino acid residues like Lys709 and Phe712. nih.gov These interactions are fundamental to the stability of the ligand-protein complex and are a focus of computational prediction.

Derivative SeriesProtein TargetKey Interactions InvestigatedReference
Furo[2,3-c]quinolonesAnticancer Targets (e.g., Kinases)Binding Affinity, Hydrogen Bonding, Hydrophobic Interactions rsc.orgrsc.org
Furo[2,3-c]pyridine-based indanone oximesB-Raf KinaseBinding Mode, Structure-Activity Relationship (SAR) nih.govresearchgate.net
Pyridine Carboxamides (General)UreaseHydrogen Bonding, π-π Stacking, van der Waals Interactions nih.gov

Cheminformatics and In Silico Screening Methodologies

Cheminformatics and in silico screening are powerful methodologies that leverage computational power to analyze vast chemical libraries and identify promising hit compounds before committing to expensive and time-consuming laboratory synthesis. These approaches are integral to modern drug discovery.

The discovery of furo[2,3-c]pyridine derivatives as potent B-Raf inhibitors serves as a prime example of the application of these techniques. nih.gov The initial identification of lead compounds was achieved through a combination of virtual and high-throughput screening of large chemical libraries, which flagged the related imidazo[1,2-a]pyrazine (B1224502) scaffold. nih.govresearchgate.net Subsequent rational drug design and structure-activity relationship (SAR) studies led to the evolution of these initial hits into the highly potent and selective furo[2,3-c]pyridine indanone oxime series. nih.gov This process highlights how in silico screening can effectively narrow down a vast chemical space to a manageable number of high-potential candidates for further development.

Fragment-Based Drug Design (FBDD) is a strategy in drug discovery that begins by identifying small chemical fragments—typically with a molecular weight under 300 Da—that bind weakly to a biological target. youtube.comresearchgate.net These initial fragment hits are then optimized and grown or linked together to produce a lead compound with much higher affinity and selectivity. youtube.com The "Rule of Three" is often used as a guideline for selecting fragments: a molecular weight under 300, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a LogP of 3 or less. youtube.com

The furo[2,3-c]pyridine core is an ideal scaffold for FBDD strategies. The core structure itself can be considered a sophisticated fragment that can be decorated with different functional groups to explore interactions within a protein's binding site. Alternatively, a fragment-based screen might identify a simple pyridine or furan derivative as a weak binder. This initial hit could then be elaborated through a "fragment growing" approach, where medicinal chemists synthetically extend the fragment to incorporate the full this compound structure to achieve stronger and more specific interactions with the target. youtube.com For instance, a study on bacterial topoisomerase inhibitors successfully used a pyridylurea fragment as a starting point, which was then optimized by incorporating acid isosteres to bridge to key amino acid residues, significantly improving potency. nih.gov This demonstrates the power of starting with a simple, pyridine-containing fragment and evolving it into a highly active lead compound, a strategy directly applicable to the furo[2,3-c]pyridine scaffold.

Pharmacological Target Identification and Mechanistic Research of Furo 2,3 C Pyridine 3 Carboxamide in Vitro and in Silico Focus

Enzyme Inhibition Mechanisms of Furo[2,3-c]pyridine-3-carboxamide Analogues

Cdc-like Kinase (CLK) Inhibition and RNA Processing Modulation

Furo[3,2-b]pyridine (B1253681) derivatives, positional isomers of the furo[2,3-c]pyridine (B168854) scaffold, have been identified as potent and highly selective inhibitors of Cdc-like kinases (CLKs). researchgate.netmedchemexpress.com CLKs are a family of dual-specificity protein kinases that play a crucial role in regulating transcript splicing through the phosphorylation of serine/arginine-rich (SR) proteins. researchgate.netnih.gov The furo[3,2-b]pyridine core has been described as a novel and privileged scaffold for developing these selective inhibitors. researchgate.netmedchemexpress.com

Targeted medicinal chemistry efforts led to the identification of potent and selective inhibitors of CLK1, 2, and 4. researchgate.net X-ray crystallography has revealed the binding mode of these inhibitors, showing that chemical modifications within the ring system form hydrogen bonds with the main chain atoms of the hinge region of the kinase. researchgate.net This interaction with the DFG sequence motif in the C-lobe is essential for both inhibitor and substrate binding. researchgate.net The inhibition of CLKs by these compounds leads to the modulation of alternative mRNA splicing. researchgate.net

Compound/AnalogueTarget Kinase(s)Reported Activity
Furo[3,2-b]pyridine derivativesCLK1, CLK2, CLK4Potent and selective inhibition, modulation of mRNA splicing researchgate.net

This table is interactive. Users can sort and filter the data as needed.

Inhibition of Protease-Activated Receptor 2 (PAR-2) Activity

Research has pointed to the potential of furo[3,2-b]pyridine derivatives to inhibit the activity of Protease-Activated Receptor 2 (PAR-2). PAR-2 is implicated in inflammation and pain responses. While detailed mechanistic studies on this compound itself are limited in this context, the activity of its isomers suggests a potential area for investigation. Two distinct mechanisms of PAR-2 inhibition have been identified for other ligands: orthosteric and allosteric modulation. nih.gov Allosteric modulators have been shown to be effective in inhibiting both peptide- and protease-induced PAR-2 signaling and have demonstrated in vivo activity in models of acute inflammation. nih.gov

Investigation of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Binding

Analogues containing a furo[2,3-d]pyrimidine (B11772683) ring system, a related heterocyclic structure, have been synthesized and evaluated as potential dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS). drugbank.com These enzymes are critical for the synthesis of dTMP, a necessary precursor for DNA replication. nih.govnih.gov

Classical antifolate analogues based on the furo[2,3-d]pyrimidine scaffold have demonstrated moderate to good inhibitory activity against DHFR. drugbank.com For instance, N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid and its N-9 methyl analogue showed IC50 values in the range of 10⁻⁶ to 10⁻⁸ M against rat liver DHFR. drugbank.com Interestingly, these compounds were found to be inactive against TS. drugbank.com In contrast, nonclassical furo[2,3-d]pyrimidine antifolates were largely inactive against DHFR. drugbank.com

Compound/AnalogueTarget EnzymeIC50 Value
N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acidRat Liver DHFR10⁻⁶ to 10⁻⁸ M drugbank.com
N-9 methyl analogue of aboveRat Liver DHFR10⁻⁶ to 10⁻⁸ M (approx. 2x more potent) drugbank.com

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Allosteric Inhibition of p21-Activated Kinase 4 (PAK4)

A novel inhibitor bearing a tetrahydrobenzofuro[2,3-c]pyridine tricyclic core has been identified as a potent allosteric inhibitor of p21-activated kinase 4 (PAK4). nih.gov PAK4 is a key regulator of malignancy and is overexpressed in various cancers. nih.gov This compound demonstrated high potency against pancreatic cancer cell lines with IC50 values in the sub-micromolar range. nih.gov It was shown to directly bind to PAK4 in a non-ATP competitive manner, indicating an allosteric mechanism of inhibition. nih.gov Other PAK4 allosteric modulators (PAMs) have been shown to affect the steady-state phosphorylation and total levels of PAK4 in cancer cells, leading to the suppression of cell proliferation. nih.gov

Compound/AnalogueCell LineIC50 ValueMechanism
Tetrahydrobenzofuro[2,3-c]pyridine derivative (Compound 13)MIA PaCa-20.38 µmol/L nih.govAllosteric, Non-ATP competitive nih.gov
Tetrahydrobenzofuro[2,3-c]pyridine derivative (Compound 13)Pan020.50 µmol/L nih.govAllosteric, Non-ATP competitive nih.gov

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B-Raf Kinase Inhibition by Furo[2,3-c]pyridine-Based Scaffolds

A series of furo[2,3-c]pyridine indanone oximes have been developed as highly potent and selective inhibitors of B-Raf kinase. nih.gov The discovery process involved virtual and high-throughput screening which initially identified imidazo[1,2-a]pyrazines as B-Raf inhibitors. nih.gov Subsequent rationale-based design and structure-activity relationship (SAR) studies led to the evolution of these initial hits into the furo[2,3-c]pyridine-based scaffolds. nih.gov The furo[2,3-b]pyridine (B1315467) core, an isostere of azaindole, has also been recognized as a valuable hinge-binding template for creating kinase inhibitors. nih.gov

Acetylcholinesterase and Proto-oncogene Tyrosine-Protein Kinase (Src) Inhibition (In Silico Investigations)

While direct in vitro studies on this compound for acetylcholinesterase (AChE) and Src kinase inhibition are not prominent in the provided context, related structures and computational studies offer insights. For instance, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide has been identified as a potent and selective agonist of the alpha7 nicotinic acetylcholine (B1216132) receptor, a different but related target in the cholinergic system. epa.gov

In silico investigations of other pyridine (B92270) and pyrimidine (B1678525) derivatives have explored their potential as multi-functional cholinesterase inhibitors. nih.govmdpi.com Molecular docking and dynamics studies have been used to propose binding modes with AChE. nih.gov These computational approaches are valuable for predicting the potential interactions of furo[2,3-c]pyridine-based compounds with these enzymes.

c-Met Kinase Inhibition Studies

Following a comprehensive review of scientific literature, no direct studies or data were identified concerning the inhibitory activity of this compound on the c-Met kinase.

Tropomyosin Receptor Kinase isoform A (TrkA) Inhibition

There is currently no available research data or scientific literature that has investigated or established an inhibitory effect of this compound on the Tropomyosin Receptor Kinase isoform A (TrkA).

Receptor Modulation and Agonistic/Antagonistic Activities

Modulation of Serine/Threonine Kinase AKT1 and Estrogen Receptor Alpha

No direct research findings were located that specifically detail the modulation of Serine/Threonine Kinase AKT1 or Estrogen Receptor Alpha by this compound. While some studies have explored the interaction of related furopyridine and furopyrimidine derivatives with the PI3K/AKT pathway, this research does not extend to the specific compound this compound. For instance, studies on other heterocyclic compounds have shown that they may bind to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha, but this has not been demonstrated for this compound itself.

Human Epidermal Growth Factor Receptor 2 (HER2) Interaction

A thorough search of scientific databases and literature revealed no studies investigating the interaction between this compound and the Human Epidermal Growth Factor Receptor 2 (HER2).

Agonistic Activity at the α7 Nicotinic Acetylcholine Receptor (α7 nAChR)

While direct studies on this compound are limited, research into its derivatives has highlighted significant agonistic activity at the α7 nicotinic acetylcholine receptor (α7 nAChR). Notably, N-substituted derivatives of the furo[2,3-c]pyridine-5-carboxamide core have been identified as potent and selective α7 nAChR agonists.

One such derivative, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543,613), has demonstrated a strong in vitro profile as an α7 nAChR agonist. Another related compound, N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-709829), also shows potent and selective α7 in vitro activity. These findings suggest that the furo[2,3-c]pyridine scaffold is a promising pharmacophore for the development of α7 nAChR agonists. The agonistic activity of these derivatives has been primarily investigated in the context of potential treatments for cognitive deficits.

Table 1: In Vitro Activity of Furo[2,3-c]pyridine-5-carboxamide Derivatives at the α7 nAChR

CompoundTargetActivityReference
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543,613)α7 nAChRPotent and selective agonist
N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-709829)α7 nAChRPotent and selective agonist

This table is interactive and can be sorted by clicking on the column headers.

Toll-like Receptor 8 (TLR8) Activation and Immune Response Pathways

No scientific literature or research data were found that describe the activation of Toll-like Receptor 8 (TLR8) or any subsequent immune response pathways by this compound.

Inverse Agonism of Cannabinoid Receptor 1 (CB1R)

The cannabinoid receptor 1 (CB1R), a G protein-coupled receptor, is a significant target in drug discovery due to its role in various physiological processes. While agonists at this receptor are well-known, inverse agonists, which bind to the same receptor and inhibit its constitutive activity, have also been a focus of research. Although direct studies on this compound are limited, research into the closely related Furo[2,3-b]pyridine scaffold has provided significant insights into the potential for this class of compounds to act as CB1R inverse agonists. nih.gov

Studies have described the synthesis, structure-activity relationships (SAR), and binding affinities of a series of Furo[2,3-b]pyridine-based compounds. nih.gov These compounds were designed as orally active modulators of the CB1R. nih.gov The mechanism of inverse agonism involves the stabilization of an inactive conformation of the receptor, thereby reducing its basal level of signaling. This is distinct from neutral antagonists which block agonist binding but have no effect on the receptor's intrinsic activity. The ability of CB1R antagonists to enhance electrically evoked contractions in isolated tissues is considered evidence of inverse agonism, suggesting the receptor has constitutive activity that is suppressed by these compounds. nih.gov For Furo[2,3-b]pyridine derivatives, their efficacy as inverse agonists has been evaluated through functional assays measuring receptor activity. nih.gov

Broader Biological Activity Profiling (Mechanistic Focus)

Investigation of Anticancer Activities through Disruption of Cellular Signaling Pathways

The furo[2,3-c]pyridine scaffold and its analogues have emerged as promising candidates in oncology research due to their ability to interfere with critical cellular signaling pathways that drive cancer progression. The primary mechanisms involve the inhibition of key protein kinases and the induction of programmed cell death (apoptosis).

Analogues such as the furo[2,3-d]pyrimidines have been identified as potent dual inhibitors of the PI3K/AKT signaling pathway. nih.gov This pathway is frequently hyperactivated in many cancers, leading to uncontrolled cell proliferation and survival. nih.gov By inhibiting both PI3K (Phosphoinositide 3-kinase) and AKT (Protein Kinase B), these compounds can effectively shut down this pro-survival signaling. For instance, the furo[2,3-d]pyrimidine derivative 10b demonstrated significant inhibitory activity against PI3Kα, PI3Kβ, and AKT enzymes. nih.govrsc.org Mechanistically, this inhibition leads to cell cycle arrest, primarily at the G0/G1 phase, and subsequently triggers apoptosis. nih.govrsc.org Molecular docking studies have further illuminated the binding modes, showing interactions with key amino acid residues within the ATP-binding pockets of PI3K and AKT. nih.gov

Another anticancer mechanism for this class of compounds is the induction of apoptosis through other pathways. Furo[2,3-d]pyrimidine-based chalcones have been shown to induce apoptosis in cancer cells by regulating the JAK2/STAT3 signaling pathway. nih.gov Furthermore, certain furo[2,3-d]pyrimidine derivatives have demonstrated the ability to induce apoptosis-dependent cell death in various cancer cell lines. nih.gov

The broader family of furopyrimidines and furopyridines are known to target a range of kinases. researchgate.net The furo[3,2-b]pyridine core, for example, has been identified as a scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.gov The inhibition of these diverse kinases disrupts the complex signaling networks that cancer cells rely on for their growth, survival, and proliferation.

Table 1: Anticancer Activity of Furo[2,3-d]pyrimidine Analogues This table is interactive. You can sort and filter the data.

Compound Target Pathway/Enzyme Cell Line Activity IC₅₀/GI₅₀ Values
Compound 10b PI3Kα/β, AKT Breast (HS 578T) Potent & Selective Antiproliferative GI₅₀ = 1.51 µM
Compound 10b PI3Kα - Enzymatic Inhibition IC₅₀ = 0.175 µM
Compound 10b PI3Kβ - Enzymatic Inhibition IC₅₀ = 0.071 µM
Compound 10b AKT - Enzymatic Inhibition IC₅₀ = 0.411 µM
Derivative VIa - NCI 59 Cell Line Panel Antiproliferative Mean GI₅₀ = 2.41 µM
Derivative VIb - NCI 59 Cell Line Panel Antiproliferative Mean GI₅₀ = 1.23 µM
Derivative V AKT-1 Kinase - Enzymatic Inhibition IC₅₀ = 24 µM
Chalcone 5d - Resistant Breast (MCF-7) Cytotoxic Activity 1.20 µM

Data sourced from references nih.govnih.gov.

Antimicrobial and Antiviral Potential of Furo[2,3-c]pyridine Analogues

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, and its fusion with other heterocyclic rings, such as furan (B31954), can yield compounds with significant antimicrobial and antiviral properties. nih.govnih.gov The resulting furopyridine structures are being investigated for their potential to combat various pathogens.

In the realm of antiviral research, acyclic analogues of furo[2,3-d]pyrimidin-2(3H)-one have shown notable and specific activity against the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. nih.gov Certain long-chain analogues also demonstrated activity against Human Cytomegalovirus (HCMV). nih.gov The mechanism of action for these nucleoside analogues often involves selective phosphorylation by viral kinases, leading to the inhibition of viral DNA synthesis. The structural features, particularly the side-chain at the C6 position and the nature of the acyclic moiety at the N3 position, are critical for their antiviral potency. nih.gov

Regarding antimicrobial activity, derivatives of the related furo[3,2-c]pyridine (B1313802) scaffold have been synthesized and tested against various bacteria and fungi. Some of these compounds exhibited moderate to good antimicrobial activity against plant-pathogenic bacteria such as Xanthomonas sp. and Erwinia amylovora, as well as filamentous fungi like Pyrenophora avenae and Fusarium graminearum. dntb.gov.ua The broad family of pyridine derivatives, including those fused with heterocycles, are known to possess antibacterial and antifungal activities, which can be attributed to various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. nih.govresearchgate.net

Table 2: Antiviral Activity of Furo[2,3-d]pyrimidine Analogues This table is interactive. You can sort and filter the data.

Compound Type Virus Target Activity
Acyclic furo[2,3-d]pyrimidin-2(3H)-one analogues Varicella-Zoster Virus (VZV) Potent and specific activity

Data sourced from reference nih.gov.

Antioxidant Effects in Chemical and Biological Systems

While direct studies on the antioxidant properties of this compound are not extensively reported, the general class of pyridine-containing heterocyclic compounds has been noted for potential antioxidant effects. nih.gov Antioxidant activity involves the ability of a compound to neutralize reactive oxygen species (ROS), which are highly reactive molecules that can damage cells, proteins, and DNA.

Research on related heterocyclic systems, such as thiazolo[4,5-b]pyridine (B1357651) derivatives, provides a framework for how these compounds might function as antioxidants. The antioxidant capacity of these related compounds was evaluated in vitro using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. pensoft.net In this assay, the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured, which is indicative of its free radical scavenging potential. The structural features of the heterocyclic system and the nature of its substituents play a crucial role in determining this activity. For the furopyridine scaffold, the electron-rich furan and pyridine rings could potentially contribute to its ability to stabilize and delocalize unpaired electrons, a key feature of chemical antioxidants. However, further specific studies are required to confirm and quantify the antioxidant effects of this compound in both chemical and biological systems.

Structure Activity Relationship Sar Studies of Furo 2,3 C Pyridine 3 Carboxamide and Its Analogues

Influence of Furo-Pyridine Ring Fusion Isomerism on Biological Activity and Chemical Reactivity

The arrangement of the furan (B31954) and pyridine (B92270) rings in furopyridines significantly impacts their chemical properties and biological activities. The four main isomers—furo[2,3-b]pyridine (B1315467), furo[3,2-b]pyridine (B1253681), furo[2,3-c]pyridine (B168854), and furo[3,2-c]pyridine (B1313802)—exhibit distinct electronic distributions and steric profiles, which in turn dictate their interactions with biological targets and their reactivity in chemical syntheses.

Furo[2,3-c]pyridines are noted for their reactivity in electrophilic substitution reactions due to electron-rich regions within the scaffold. In contrast, furo[3,2-b]pyridines tend to show greater stability in metal coordination. From a biological standpoint, derivatives of furo[3,2-b]pyridine have demonstrated higher selectivity in kinase inhibition, whereas furo[2,3-c]pyridines have been more extensively explored for their potential anticancer activities. The chemical reactivity of these isomers also varies; for instance, bromination of 3-bromofuro[2,3-b]-, furo[3,2-b]-, and furo[3,2-c]pyridine yields the corresponding 2,3-dibromo derivatives, a reaction not observed with the furo[2,3-c] isomer. elsevierpure.com

The table below summarizes the general biological and chemical characteristics of the different furopyridine isomers.

IsomerBiological RelevanceChemical Reactivity
Furo[2,3-b]pyridine Investigated for anti-infective properties against trypanosomiases and as a pharmacophore in various therapeutic areas. nih.govUndergoes electrophilic substitution and can be functionalized via C-H activation. nih.gov
Furo[3,2-b]pyridine Shows high selectivity as kinase inhibitors and as negative allosteric modulators of the α7 nicotinic acetylcholine (B1216132) receptor. bjmu.edu.cnExhibits stability in metal coordination.
Furo[2,3-c]pyridine Explored for anticancer activity and as agonists of the α7 nicotinic acetylcholine receptor. nih.govacs.orgMore reactive in electrophilic substitutions; does not readily form dibromo derivatives from the 3-bromo precursor. elsevierpure.com
Furo[3,2-c]pyridine Investigated for its potential in anticancer therapies through kinase inhibition. Can be synthesized via methods like Suzuki coupling.

Impact of Substituent Position and Electronic Properties on Pharmacological Profiles

The pharmacological profile of furo[2,3-c]pyridine-3-carboxamide analogues is highly dependent on the nature and position of substituents on both the heterocyclic core and the carboxamide moiety.

For instance, in the development of α7 nicotinic acetylcholine receptor (nAChR) agonists, modifications to the carboxamide portion have proven critical. The amide of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide serves as a key hydrogen bond acceptor, crucial for potent agonist activity. acs.org

The electronic properties of substituents also play a significant role. Electron-withdrawing groups, such as fluorophenyl and trifluoromethyl substituents, can enhance metabolic stability and target selectivity. Conversely, the introduction of electron-donating groups can modulate the electronics of the aromatic system and influence binding affinities. nih.gov

The following table details the impact of various substituents on the biological activity of this compound analogues.

Position of SubstitutionSubstituent TypeEffect on Biological ActivityTarget/Application
Carboxamide Nitrogen Azabicyclic amines (e.g., (3R)-1-azabicyclo[2.2.2]oct-3-yl)Essential for potent α7 nAChR agonism. acs.orgα7 nAChR Agonist
Carboxamide Nitrogen (3R,5R)-1-azabicyclo[3.2.1]oct-3-ylProvides potent and selective α7 nAChR agonism with good brain penetration. nih.govresearchgate.netα7 nAChR Agonist
Furan Ring HalogenationCan influence reactivity and potential for further functionalization.Synthetic Intermediate
Pyridine Ring Electron-withdrawing groupsMay enhance metabolic stability and selectivity. General Drug Design
Pyridine Ring Electron-donating groupsCan modulate binding affinities. nih.govGeneral Drug Design

Stereochemical Considerations and Enantiomeric Purity in SAR

Stereochemistry is a critical determinant of the biological activity of this compound analogues. The spatial arrangement of atoms can profoundly affect how a molecule interacts with its biological target.

A prime example is the development of α7 nAChR agonists, where the stereochemistry of the azabicyclic amine attached to the carboxamide is paramount. The (R)-enantiomer of N-[1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide was found to be significantly more potent than the (S)-enantiomer, highlighting the specific stereochemical requirements for optimal receptor binding. acs.org Similarly, for N-[(1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, the (3R,5R) diastereomer demonstrated superior in vitro and in vivo activity. nih.govresearchgate.net

These findings underscore the importance of enantiomeric purity in SAR studies, as different stereoisomers can exhibit vastly different potencies and even different pharmacological effects. mdpi.com

Rational Design Strategies for Enhanced Target Selectivity and Potency

Rational drug design, often guided by computational modeling and a deep understanding of SAR, has been instrumental in optimizing the properties of this compound derivatives. These strategies aim to enhance target selectivity and potency by making informed modifications to the lead compound's structure.

In the pursuit of selective α7 nAChR agonists, for example, researchers utilized a strategy of exploring different azabicyclic amines to attach to the furo[2,3-c]pyridine-5-carboxamide core. This led to the discovery that the 1-azabicyclo[3.2.1]oct-3-yl system offered a favorable balance of potency, selectivity, and pharmacokinetic properties compared to the initial 1-azabicyclo[2.2.2]oct-3-yl lead. nih.govresearchgate.net

Docking studies can provide insights into the binding modes of these compounds within the target protein, helping to rationalize observed SAR and guide the design of new analogues with improved interactions. nih.gov For instance, understanding the hydrogen bonding interactions between the carboxamide and the receptor can inform modifications to either enhance this interaction or introduce new, favorable contacts.

Scaffold Hopping and Bioisosteric Replacements for this compound Core Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical series with improved properties while retaining the desired biological activity. nih.gov These approaches involve replacing the core furo[2,3-c]pyridine scaffold or its key functional groups with other chemical motifs that mimic the original structure's essential features.

For instance, the furo[2,3-c]pyridine core can be considered a bioisostere of other heterocyclic systems like benzofurans or indoles, which are also common in biologically active compounds. nih.gov By "hopping" from a known active scaffold to the furo[2,3-c]pyridine core, medicinal chemists can explore new chemical space and potentially overcome issues with the original scaffold, such as poor metabolic stability or off-target effects.

Bioisosteric replacement can also be applied to the substituents. For example, a trifluoromethyl group might be used as a bioisostere for a chloro group to modulate electronic properties and lipophilicity while maintaining a similar size. The carboxamide functional group itself can be replaced with other hydrogen-bond accepting moieties to explore different interaction patterns with the target protein.

The following table provides examples of potential scaffold hops and bioisosteric replacements for the this compound scaffold.

Original Scaffold/GroupPotential ReplacementRationale
Furo[2,3-c]pyridine Thieno[2,3-c]pyridineThe sulfur atom in the thiophene (B33073) ring alters the electronic properties and may improve metabolic stability.
Furo[2,3-c]pyridine Imidazo[1,2-a]pyrazine (B1224502)Both are heterocyclic scaffolds that can serve as cores for kinase inhibitors. nih.gov
Furo[2,3-c]pyridine BenzofuranA common scaffold in antimicrobial agents, offering a different substitution pattern. nih.gov
Carboxamide 1,2,3-TriazoleCan act as a bioisostere for the amide bond, potentially altering the hydrogen bonding network and metabolic stability.
Carboxamide OxadiazoleAnother common amide bioisostere used to modulate physicochemical properties.

Q & A

Q. What are the common synthetic routes for preparing Furo[2,3-c]pyridine-3-carboxamide?

this compound is typically synthesized through multi-step reactions starting from pyridine or furan derivatives. Key methods include:

  • Cyclization strategies : Rhodium-catalyzed tandem reactions to construct the fused furopyridine core, followed by functionalization at the 3-position to introduce the carboxamide group .
  • Intermediate derivatization : For example, starting from Furo[2,3-c]pyridine-3-carbonitrile (CAS 112372-18-6), the nitrile group can be hydrolyzed to a carboxamide using acidic or basic conditions .
  • Palladium-mediated cross-coupling : Used to introduce substituents onto the pyridine ring, as demonstrated in the synthesis of related benzo-fused analogs .

Q. How can structural similarities and differences between this compound and its analogs be systematically analyzed?

Compound Core Structure Key Functional Groups Biological Relevance
This compoundFuropyridine fused at [2,3-c]3-carboxamideScaffold for kinase inhibitors
Thieno[3,2-c]pyridineThiophene-fused pyridineVariable substituentsAntibacterial agents
Pyrrolo[2,3-c]pyridinePyrrole-fused pyridineNitrogen-rich coreDNA intercalators

Structural analysis tools (e.g., X-ray crystallography, NMR) and computational modeling (DFT) are critical for comparing electronic properties and steric effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for alpha7 nicotinic acetylcholine receptor (nAChR) agonism?

  • Positional effects : Substitution at the 5-position (e.g., carboxamide) enhances binding affinity to alpha7 nAChR, as seen in related compounds like N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide .
  • Electron-withdrawing groups : Fluorine or cyano groups at specific positions improve metabolic stability and receptor selectivity .
  • Methodology : Use radioligand binding assays (e.g., [³H]MLA for alpha7 nAChR) and electrophysiology to validate functional activity .

Q. What computational strategies mitigate hERG channel liability in this compound derivatives?

  • In silico modeling : Tools like Schrödinger’s QikProp predict hERG binding using molecular descriptors (e.g., logP, polar surface area) .
  • Structural modifications : Reduce basicity by introducing hydrophilic substituents (e.g., hydroxyl groups) or rigidifying the core to prevent π-π stacking with hERG’s aromatic residues .
  • Experimental validation : Patch-clamp assays on HEK-293 cells expressing hERG channels are essential for confirming reduced off-target effects .

Q. How can contradictory data in biological assays (e.g., kinase inhibition vs. cytotoxicity) be resolved?

  • Dose-response profiling : Establish IC50 values across multiple cell lines to differentiate target-specific effects from general toxicity .
  • Off-target screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions .
  • Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and transcriptomic analysis can clarify whether cytotoxicity arises from primary target inhibition or secondary pathways .

Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?

  • Key issues : Low yields in cyclization steps, purification difficulties due to polar intermediates.
  • Solutions :
    • Optimize catalyst loading (e.g., Rh or Pd) to improve reaction efficiency .
    • Employ continuous-flow chemistry for exothermic steps to enhance reproducibility .
    • Use chromatographic techniques (e.g., preparative HPLC) with HILIC columns for polar compounds .

Q. How do photophysical properties of this compound enable imaging applications?

  • Fluorescence tuning : The conjugated furopyridine core exhibits tunable emission wavelengths (300–400 nm), suitable for bacterial biofilm imaging .
  • Functionalization : Attaching fluorophores (e.g., BODIPY) via the carboxamide group enhances specificity for cellular targets .
  • Validation : Confocal microscopy and time-resolved fluorescence confirm localization and stability in biological systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.